5-Bromo-N3-(tetrahydro-2H-pyran-4-yl)pyridine-2,3-diamine
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Overview
Description
Preparation Methods
The synthesis of 5-Bromo-N3-(tetrahydro-2H-pyran-4-yl)pyridine-2,3-diamine can be achieved through various synthetic routes. One common method involves the reduction of 2-amino-3-nitro-5-bromopyridine using stannous chloride . The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and a reducing agent like lithium aluminum hydride (LiAlH4) under an inert atmosphere .
Chemical Reactions Analysis
5-Bromo-N3-(tetrahydro-2H-pyran-4-yl)pyridine-2,3-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the bromine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include solvents like THF, dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Bromo-N3-(tetrahydro-2H-pyran-4-yl)pyridine-2,3-diamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-N3-(tetrahydro-2H-pyran-4-yl)pyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or agonist, depending on the context of its use. It binds to target proteins or enzymes, altering their activity and affecting downstream signaling pathways . The exact molecular targets and pathways involved vary based on the specific application and research focus.
Comparison with Similar Compounds
5-Bromo-N3-(tetrahydro-2H-pyran-4-yl)pyridine-2,3-diamine can be compared with other similar compounds, such as:
2,3-Diamino-5-bromopyridine: This compound is used in the preparation of various heterocyclic compounds and has similar chemical properties.
4-(Bromomethyl)tetrahydro-2H-pyran: This compound is used in nickel-catalyzed alkyl-alkyl Suzuki coupling reactions and has applications in the synthesis of selective small-molecule receptor agonists.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets and its versatility in various chemical reactions and research applications .
Properties
Molecular Formula |
C10H14BrN3O |
---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
5-bromo-3-N-(oxan-4-yl)pyridine-2,3-diamine |
InChI |
InChI=1S/C10H14BrN3O/c11-7-5-9(10(12)13-6-7)14-8-1-3-15-4-2-8/h5-6,8,14H,1-4H2,(H2,12,13) |
InChI Key |
MMPRFGMCEXFGJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=C(N=CC(=C2)Br)N |
Origin of Product |
United States |
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